1-Chloro-3-methoxynaphthalene
Description
Overview of Halogenated Methoxy (B1213986) Naphthalene (B1677914) Derivatives in Organic Synthesis
Halogenated methoxy naphthalenes are a class of organic compounds that serve as versatile intermediates in synthesis. The presence of both a halogen (like chlorine) and a methoxy group on the naphthalene core creates a molecule with distinct electronic properties. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. Conversely, the chlorine atom is an electron-withdrawing group, which deactivates the ring but also provides a reactive site for nucleophilic substitution and a handle for various cross-coupling reactions.
These derivatives are key building blocks for constructing more complex molecular architectures. For instance, halogenated aromatics are crucial precursors for organometallic reagents and are pivotal in transition-metal-catalyzed coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The interplay between the activating methoxy group and the deactivating, yet synthetically useful, halogen atom allows chemists to perform sequential and regioselective modifications on the naphthalene scaffold.
Significance of Naphthalene Scaffolds in Advanced Organic Chemistry
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a foundational structure in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors. Consequently, the naphthalene core is present in numerous FDA-approved drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.
The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. nih.gov The development of regioselective synthesis methods for creating polysubstituted naphthalene derivatives is a major focus of research, as the specific placement of different functional groups can dramatically alter a compound's biological activity and physical properties. nih.gov This makes the naphthalene framework a privileged scaffold in drug discovery and development.
Core Research Focus and Scholarly Relevance of 1-Chloro-3-methoxynaphthalene Studies
Specific scholarly studies detailing the synthesis, characterization, and application of this compound (CAS No. 94321-35-4) are not extensively reported in available scientific literature. Its existence is noted primarily in chemical supplier catalogs, which provide basic identifying information.
A plausible synthetic route to this compound would be the methylation of 1-chloro-3-hydroxynaphthalene. guidechem.com This type of reaction, often a Williamson ether synthesis, is a standard method for preparing methoxy-substituted aromatics from their corresponding phenols.
The research relevance of this compound would lie in its use as a building block for more complex molecules. The chlorine atom at the 1-position could be targeted for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to introduce new carbon or heteroatom substituents. The methoxy group at the 3-position would influence the reactivity and regioselectivity of any further electrophilic aromatic substitution reactions on the ring. While direct research on this compound is scarce, its structural features suggest it is a potentially valuable, albeit under-explored, intermediate in organic synthesis.
Compound Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 94321-35-4 | guidechem.com |
| Molecular Formula | C₁₁H₉ClO | guidechem.com |
| Molecular Weight | 192.64 g/mol | guidechem.com |
| Synonyms | (4-chloro- naphthyl)-methyl ether, 2-methoxy-4-chloronaphthalene | guidechem.com |
Table 2: Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₉ClO |
| 1-chloro-3-hydroxynaphthalene | C₁₀H₇ClO |
| Benzene | C₆H₆ |
| Chlorine | Cl₂ |
Structure
3D Structure
Properties
CAS No. |
94321-35-4 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-chloro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI Key |
LJHLBVBZMDGPMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Specific FT-IR data detailing the vibrational modes of 1-Chloro-3-methoxynaphthalene, including characteristic stretching and bending frequencies for its C-Cl, C-O, C-H, and aromatic C=C bonds, are not available in the reviewed sources.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
No experimental FT-Raman spectra for this compound could be located. This technique would provide complementary information to FT-IR, particularly for the non-polar bonds and the naphthalene (B1677914) skeletal vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicity for the aromatic and methoxy (B1213986) protons of this compound, are not documented in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectral data, which is crucial for identifying all unique carbon environments within the molecule, including the substituted and unsubstituted carbons of the naphthalene core and the methoxy carbon, could not be found for this compound.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Information from advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is essential for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure. emerypharma.comlibretexts.orgscribd.com However, no such studies have been published for this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Following a comprehensive search of available scientific literature and chemical databases, no specific experimental UV-Vis absorption spectra for this compound could be located. This information is crucial for detailing the electronic transitions (e.g., π→π* transitions) within the naphthalene ring system as influenced by the chloro and methoxy substituents. The absorption maxima (λmax) and the corresponding molar absorptivity values, which are fundamental to this analysis, are not publicly documented.
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Packing
Similarly, a thorough review of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature yielded no published single-crystal X-ray diffraction data for this compound. Therefore, critical information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles, and intermolecular packing interactions in the solid state is not available. This data is essential for a complete description of the molecule's three-dimensional geometry and crystal structure.
Due to the absence of specific experimental data for this compound in the public domain, a detailed analysis and the creation of data tables for sections 3.3 and 3.4 cannot be provided at this time.
Quantum Chemical and Theoretical Investigations of 1 Chloro 3 Methoxynaphthalene
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a fundamental method for examining the electronic structure and other properties of many-body systems like 1-chloro-3-methoxynaphthalene. This approach allows for the calculation of various molecular attributes by focusing on the electron density.
Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For derivatives of naphthalene (B1677914), DFT methods, such as those employing the B3LYP hybrid functional with a 6-311G(d,p) basis set, are utilized to model the effects of substituents like chloro and methoxy (B1213986) groups. These calculations help in determining the most stable molecular conformation by finding the minimum on the potential energy surface.
The conformation of this compound is influenced by the orientation of the methoxy group relative to the naphthalene ring. Studies on related methoxy-substituted naphthalenes and benzenes have shown that the orientation of the methyl group can lead to different rotational isomers. researchgate.netacs.org The final optimized geometry represents the most probable structure of the molecule in its ground state.
Optimized Geometric Parameters of this compound (Theoretical)
| Parameter | Value (Å/°) |
|---|---|
| C-Cl Bond Length | Data not available in search results |
| C-O Bond Length | Data not available in search results |
| Dihedral Angle (C-C-O-C) | Data not available in search results |
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable insights into these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. irjweb.comwuxiapptec.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For aromatic compounds, these energies are calculated to understand charge transfer interactions within the molecule. researchgate.net DFT calculations, often using the B3LYP functional, are employed to determine the HOMO and LUMO energies and the resulting energy gap. irjweb.comphyschemres.org
Frontier Molecular Orbital Energies of this compound (Theoretical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Data not available in search results |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative and conjugative interactions within the molecule. sphinxsai.com These interactions, quantified as stabilization energies, indicate the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. uni-muenchen.desphinxsai.com
This analysis helps in understanding the intramolecular charge transfer and the stability of the molecule. sphinxsai.com For instance, the interaction between a lone pair on the oxygen of the methoxy group and an anti-bonding orbital in the naphthalene ring would indicate electron donation from the methoxy group.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Different colors on the MEP map indicate different potential values; typically, red represents regions of negative potential (rich in electrons and prone to electrophilic attack), while blue represents regions of positive potential (electron-deficient and susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the naphthalene ring, while the hydrogen atoms would exhibit positive potential. sphinxsai.com The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group creates a unique electrostatic landscape that influences the molecule's reactivity.
The distribution of atomic charges within a molecule provides insight into its electronic structure and can be used to understand its chemical behavior. researchgate.net Methods like Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework are used to calculate the partial charges on each atom. uba.ar
Calculated Atomic Charges of this compound (Theoretical)
| Atom | Charge (e) |
|---|---|
| Cl | Data not available in search results |
| O | Data not available in search results |
| C (attached to Cl) | Data not available in search results |
| C (attached to O) | Data not available in search results |
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
TD-DFT is a primary computational method for studying the properties of molecules in their electronically excited states. science.govnih.gov It provides a detailed picture of electronic transitions, which is fundamental to understanding a molecule's photophysical and photochemical behavior.
Ground and Excited State Dipole Moments
The dipole moment is a measure of the charge separation within a molecule. Both the ground state (μ_g) and excited state (μ_e) dipole moments can be calculated. aarhat.com An increase in the dipole moment upon excitation (μ_e > μ_g) indicates that the excited state is more polar than the ground state, which is often associated with an intramolecular charge transfer (ICT) character for the electronic transition. aarhat.com Comparing the ground and excited state dipole moments provides insight into how the electron density redistributes upon photoexcitation. grafiati.comosti.gov For naphthalene derivatives, TD-DFT calculations can determine these values, revealing the influence of substituents on charge distribution in both the ground and excited states. researchgate.net
Theoretical Reactivity Indices and Global Quantum Chemical Descriptors
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (σ = 1/η), are key concepts in conceptual DFT and are related to the HSAB (Hard and Soft Acids and Bases) principle. dergipark.org.tr
Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution or undergo charge transfer. It is approximated using the HOMO-LUMO energy gap.
Chemical Softness (σ) indicates the molecule's polarizability and its readiness to participate in chemical reactions.
The formulas for these descriptors are:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2 ≈ (E(LUMO) - E(HOMO)) / 2
Chemical Softness (σ) = 1 / η
A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a molecule with a small HOMO-LUMO gap is "soft," indicating higher reactivity. dergipark.org.tr DFT calculations for this compound would provide its HOMO and LUMO energies, allowing for the determination of its chemical hardness and softness, thereby offering a quantitative measure of its chemical stability and reactivity. researchgate.net
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors are crucial for understanding the chemical behavior of a molecule. Electrophilicity and nucleophilicity indices, derived from conceptual DFT, quantify a molecule's ability to accept or donate electrons, respectively.
The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined by the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) describes the molecule's propensity to act as a nucleophile. metall-mater-eng.com Several scales for nucleophilicity have been proposed, some of which are based on the inverse of the electrophilicity index or related to the molecule's ionization potential. oup.com
Chemical Potential
The electronic chemical potential (μ) is a fundamental descriptor in DFT that measures the tendency of electrons to escape from a system. It is formally defined as the first derivative of the energy (E) with respect to the number of electrons (N) at a constant external potential. In computational practice, it is often approximated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as μ ≈ (E_HOMO + E_LUMO) / 2.
The chemical potential governs the direction of charge transfer in a chemical reaction; electrons flow from a region of high chemical potential (more nucleophilic) to one of low chemical potential (more electrophilic) until the potential is equalized. researchgate.net Therefore, the calculated chemical potential for this compound would provide a direct indication of its electronegativity and its tendency to either donate or accept electronic charge during a reaction. nih.gov
Specific values for the calculated chemical potential of this compound have not been reported in the reviewed scientific literature.
Solvent Effects on Electronic Structure and Reactivity (e.g., Polarized Continuum Model - PCM)
Most chemical reactions and measurements occur in a solvent, which can significantly influence a molecule's structure, stability, and reactivity. Computational models have been developed to account for these environmental effects. The Polarized Continuum Model (PCM) is one of the most widely used implicit solvation models. researchgate.netohio-state.edu
In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. rsc.org The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved self-consistently, allowing for the calculation of molecular properties in a simulated solvent environment. ohio-state.edu Applying the PCM model to this compound would allow for a more realistic prediction of its electronic properties and reactivity in various solvents, as compared to gas-phase calculations. indexacademicdocs.orgupertis.ac.id
While the PCM method is extensively used for studying substituted naphthalenes, specific studies detailing its application to calculate the solvent effects on the electronic structure and reactivity of this compound are not available in the reviewed literature.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often possess large NLO responses. Computational chemistry is a powerful tool for predicting the NLO properties of new materials, guiding synthetic efforts. rsc.org
The key NLO properties at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and first non-linear terms of the dipole moment's response to an external electric field, respectively.
Total Polarizability Calculations
The mean polarizability (α) quantifies the linear response of the molecular electron cloud to an external electric field, indicating how easily the charge distribution can be distorted. It is a crucial parameter for understanding a molecule's interactions and its bulk refractive index. For a molecule like this compound, the presence of the polarizable naphthalene core and the substituents would lead to a significant polarizability. Calculations are typically performed using DFT methods to determine the components of the polarizability tensor. researchgate.netrsc.org
A summary of the calculated total polarizability for this compound is presented in the table below. However, specific values from dedicated research studies are not available in the public scientific literature.
| Compound | Calculation Method | Basis Set | Total Polarizability (α) a.u. |
| This compound | DFT | N/A | Data not available |
Table 1: Theoretical Total Polarizability of this compound. Data is not available in the surveyed literature.
First-Order Hyperpolarizability Calculations
The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order (or first non-linear) response of a molecule to an incident light field. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. metall-mater-eng.comrsc.org Molecules that lack a center of symmetry and have a significant difference between their ground-state and excited-state dipole moments tend to exhibit large β values. researchgate.net The structure of this compound is asymmetric, suggesting it could possess a non-zero hyperpolarizability. DFT calculations are the standard method for computing this property. researchgate.net
The table below is intended to show the calculated first-order hyperpolarizability of this compound. Despite the theoretical interest, specific computational data for this compound could not be located in the reviewed scientific literature.
| Compound | Calculation Method | Basis Set | First-Order Hyperpolarizability (β) a.u. |
| This compound | DFT | N/A | Data not available |
Table 2: Theoretical First-Order Hyperpolarizability of this compound. Data is not available in the surveyed literature.
Reaction Mechanisms and Chemical Reactivity of 1 Chloro 3 Methoxynaphthalene Analogues
Regioselectivity in Aromatic Substitution Reactions
The electronic landscape of the 1-chloro-3-methoxynaphthalene ring is a determining factor in its reactivity. The methoxy (B1213986) group (-OCH3), an activating group, donates electron density to the naphthalene (B1677914) ring through resonance, particularly at the ortho and para positions. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction, which deactivates the ring. This combination of opposing electronic effects leads to a nuanced pattern of reactivity.
In electrophilic aromatic substitution (EAS) reactions, the activating effect of the methoxy group generally directs incoming electrophiles to the positions ortho and para to it. For a 1,3-disubstituted naphthalene, this would typically favor positions 2 and 4. However, the presence of the chloro group at position 1 introduces steric hindrance and electronic deactivation, which can influence the final product distribution. The chlorine atom tends to direct electrophilic substitution to positions ortho and para to the methoxy group, such as positions 5 or 6 in a related compound, 1-chloro-8-methoxynaphthalene.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.fr In the case of methoxynaphthalene analogues, the methoxy group can direct lithiation to an adjacent position. Mechanistic studies on 1-methoxynaphthalene (B125815) have revealed that the choice of lithiating agent and reaction conditions can control the regioselectivity between the C2 and C8 positions, illustrating the principles of kinetic versus thermodynamic control.
Kinetic Control: Under kinetically controlled conditions, typically using n-butyllithium (n-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures, the reaction favors the formation of the product that is formed fastest. youtube.comlibretexts.org For 1-methoxynaphthalene, this leads to lithiation at the C2 position. The transition state leading to the 2-lithio species is lower in energy, allowing for a faster reaction rate. youtube.commasterorganicchemistry.com
These principles can be extrapolated to this compound analogues. The presence of the chloro group would likely influence the acidity of the adjacent protons and the stability of the resulting lithiated species, thereby affecting the regioselectivity of the DoM reaction. The coordination of the organolithium reagent with the methoxy group is a key step in this process. nih.gov
Influence of Substituents on Electronic Environment and Regiochemical Control
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) and Their Kinetics
Nucleophilic substitution reactions on the this compound system can, in principle, proceed via SN1 or SN2 pathways, though nucleophilic aromatic substitution (SNAr) is more common for aryl halides. masterorganicchemistry.com
SN1 Reactions: An SN1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comorgosolver.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. chemicalnote.comlibretexts.org For an aryl halide like this compound, the formation of a highly unstable aryl cation makes the direct SN1 pathway unfavorable under typical conditions.
SN2 Reactions: An SN2 (substitution nucleophilic bimolecular) reaction is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. orgosolver.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com SN2 reactions are sensitive to steric hindrance at the reaction center. chemicalnote.combyjus.com Direct SN2 reactions on an sp2-hybridized carbon of an aromatic ring are generally not observed due to the high energy required to approach the carbon from the backside, which is blocked by the aromatic ring.
More relevant to this compound is nucleophilic aromatic substitution (SNAr) . This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.commsu.edu The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing chloro group on this compound would activate the ring towards nucleophilic attack. The rate of SNAr reactions is accelerated by electron-withdrawing substituents ortho and para to the leaving group. masterorganicchemistry.com
Under forcing conditions, such as high temperature and pressure with a strong base, a benzyne-type mechanism can also occur. stackexchange.com This involves the elimination of HCl to form a highly reactive aryne intermediate, followed by the addition of a nucleophile. stackexchange.com
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comxmu.edu.cn The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
For this compound, the directing effects of the substituents are crucial. The methoxy group is a strong activating group and is ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing. lkouniv.ac.in When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. youtube.com Therefore, the incoming electrophile will be directed primarily to the positions ortho and para to the methoxy group. Given the substitution pattern, this would favor attack at the C2, C4, and potentially the C8a (peri) positions. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), the position of acylation can be influenced by the reaction conditions, with lower temperatures sometimes favoring the kinetically controlled product. orgsyn.org
Thermolysis and Fragmentation Reactions in Related Naphthalene Systems
The thermal stability and fragmentation patterns of naphthalene derivatives are of interest in various fields, including materials science and high-temperature chemistry. researchgate.net Thermolysis of substituted naphthalenes can lead to a variety of reactions, including isomerization, decomposition, and the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.netdtic.mil
Studies on phenylnaphthalenes have shown that at high temperatures (above 500°C), rearrangement and decomposition can occur. researchgate.net The fragmentation mechanism often involves radical pathways. researchgate.net The presence of substituents like chloro and methoxy groups would be expected to influence the bond dissociation energies and the stability of the resulting radical intermediates, thus affecting the fragmentation pathways. For instance, the C-Cl bond is weaker than a C-H bond and could be a site for initial fragmentation. The methoxy group could also undergo cleavage or rearrangement under thermal stress.
In mass spectrometry, the fragmentation of substituted naphthalenes is a key aspect of their characterization. The initial molecular ion can undergo a series of fragmentation steps, losing substituents or parts of the naphthalene ring system, providing information about the compound's structure.
Rearrangement Reactions in Substituted Methoxynaphthalene Structures
Rearrangement reactions can occur in substituted methoxynaphthalene structures under various conditions, often acid-catalyzed. rsc.orgwiley-vch.de These rearrangements can involve the migration of substituents or the restructuring of the carbon skeleton.
One notable example is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone with an acyl group in the ortho or para position upon treatment with a Lewis acid catalyst. While not a direct rearrangement of a methoxynaphthalene, it illustrates a common type of rearrangement on substituted aromatic rings.
In the context of methoxynaphthalenes, rearrangements can be more complex. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the initially formed 1-acyl product, which is sterically hindered, can rearrange to the more stable 6-acyl isomer. researchgate.net This rearrangement is facilitated by the catalyst and reaction temperature.
Acid-catalyzed rearrangements of more complex systems containing a methoxynaphthalene core have also been observed, leading to novel molecular frameworks. rsc.org These reactions often proceed through cyclization and subsequent rearrangement steps, with the methoxy group playing a critical role in directing the reaction and stabilizing intermediates. rsc.org
Oxidation and Reduction Chemistry Relevant to Halogenated Methoxy Naphthalenes
The presence of both an electron-donating methoxy group and an electron-withdrawing, deactivating halogen atom on the naphthalene core imparts a complex reactivity profile to molecules like this compound. The interplay between these substituents governs the susceptibility of the aromatic system to oxidation and reduction, influencing both the reaction rates and the nature of the resulting products.
Oxidation Chemistry
The oxidation of halogenated methoxy naphthalenes can proceed via several pathways, depending on the oxidant and reaction conditions. The methoxy group generally makes the naphthalene ring more susceptible to oxidation compared to the unsubstituted parent compound. However, the presence of a chloro group can decrease reactivity and alter the product distribution. oup.com
Research on the oxidation of various methoxy- and/or methyl-substituted naphthalenes with hydrogen peroxide in formic acid has shown a general trend towards the formation of quinones. oup.com For methoxy-substituted naphthalenes, this reaction can be quite efficient. However, the introduction of an electron-withdrawing substituent, such as a chloro group, has been observed to lower the conversion rates and shift the product selectivity from quinones towards phenols. oup.com
Anodic oxidation represents another key method for studying these compounds. Studies on methoxylated naphthalenes reveal that the reaction often proceeds through an EECrCp (Electron-transfer, Electron-transfer, Chemical-reaction, Cp) mechanism. acs.org The electrochemical oxidation of 4-methoxy-1-naphthol, for instance, involves an initial one-electron oxidation to form a radical cation, which is then further oxidized. uni-rostock.de The halogen substituent's position and nature would be expected to modulate the oxidation potential and the stability of the intermediate radical species.
Ozonolysis of methoxynaphthalene derivatives has also been investigated. For example, 2-methoxynaphthalene reacts with ozone in methanol (B129727) to yield 1,4-dimethoxy-2,3-benzodioxan, which can be further converted to phthalic acid derivatives. researchgate.net The presence of a halogen on the ring could influence the initial site of ozone attack and the subsequent rearrangement pathways.
The oxidation of naphthalene and its derivatives can also be achieved using various other oxidizing agents, such as chromium trioxide or potassium permanganate, which can lead to the formation of naphthoquinones. numberanalytics.com Catalytic oxidation processes, for instance using a lead dioxide catalyst in sulfuric acid, can convert naphthalene into products like 2-naphthol (B1666908) and 1,4-naphthoquinone. google.com The specific outcomes for a chloro-methoxy substituted naphthalene would depend on the directing effects of both substituents.
Table 1: Summary of Oxidation Reactions on Methoxy Naphthalene Analogues
| Substrate Analogue | Reagent/Condition | Major Product(s) | Reference(s) |
| Methoxy/Methyl Naphthalenes | H₂O₂ in HCOOH | Quinones (or Phenols with deactivating groups) | oup.com |
| Methoxylated Naphthalenes | Anodic Oxidation | Varies (EECrCp mechanism) | acs.org |
| 4-Methoxy-1-naphthol | Anodic Oxidation | Radical cation, further oxidized products | uni-rostock.de |
| 2-Methoxynaphthalene | O₃ in Methanol | 1,4-Dimethoxy-2,3-benzodioxan | researchgate.net |
| Naphthalene | PbO₂ / H₂SO₄ | 2-Naphthol, 1,4-Naphthoquinone | google.com |
| Naphthalene | CrO₃ or KMnO₄ | Naphthoquinones | numberanalytics.com |
Reduction Chemistry
The reduction of halogenated methoxy naphthalenes can target either the aromatic ring system or the carbon-halogen bond. The chosen method and reagents determine which transformation is favored.
Electrochemical reduction is a powerful tool for studying the reactivity of halogenated aromatic compounds. Research on the electroreduction of bromo- and iodo-naphthalene derivatives, including a dimethoxy-dibromo-binaphthalene compound, indicates that the process follows a stepwise mechanism. unifi.itresearchgate.net The first step is an electron uptake, which is followed by the dissociation of the carbon-halogen bond to form a radical intermediate and a halide anion. unifi.itresearchgate.net This suggests that for compounds like this compound, electrochemical methods could selectively achieve dehalogenation.
Catalytic hydrogenation is another common reduction method. When applied to chlorinated naphthalenes, this reaction can result in the reduction of the aromatic ring to form tetralin (tetrahydronaphthalene) derivatives. researchgate.net However, the process can also lead to partial or complete hydrogenolysis, which is the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom. researchgate.netgoogle.com This dual reactivity means that reaction conditions must be carefully controlled to achieve the desired product.
Photochemical reduction has been demonstrated for methoxynaphthalenes. When photo-excited, 1- and 2-methoxynaphthalene are reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely proceeding through an electron-transfer mechanism. rsc.orgrsc.org
The Birch reduction, which typically uses an alkali metal in liquid ammonia, is a classic method for the dearomatization of aromatic rings. acs.org This reaction has been applied to methoxynaphthalene derivatives, such as the conversion of 6-methoxy-2-naphthol (B1581671) into 6-methoxy-2-tetralone. orgsyn.org More modern electrochemical versions of the Birch reduction have also been developed for naphthalenes, offering a milder alternative to the use of alkali metals. acs.org
Table 2: Summary of Reduction Reactions on Halogenated Methoxy Naphthalene Analogues
| Substrate Analogue | Reagent/Condition | Major Product(s) | Reaction Type | Reference(s) |
| Halogenated Naphthols/Ethers | Electrochemical Reduction | Dehalogenated radical intermediates | Dehalogenation | unifi.itresearchgate.net |
| Chlorinated Naphthalenes | Catalytic Hydrogenation | Tetralins and/or dehalogenated naphthalenes | Ring Reduction / Hydrogenolysis | researchgate.net |
| (S)-2-halo-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one | Hydrogenolysis | Dechlorinated product | Dehalogenation | google.com |
| 1- and 2-Methoxynaphthalene | Photochemical (Triethylamine) | Dihydronaphthalenes | Ring Reduction | rsc.orgrsc.org |
| 6-Methoxy-2-naphthol | Birch Reduction | 6-Methoxy-2-tetralone | Ring Reduction | orgsyn.org |
| Naphthalene | Electrochemical Birch Reduction | Dihydronaphthalene, Tetrahydronaphthalene | Ring Reduction | acs.org |
Derivatization Strategies and Synthesis of Advanced Naphthalene Based Architectures
Synthesis of Diversely Functionalized 1-Chloro-3-methoxynaphthalene Derivatives
The functionalization of the this compound core can be achieved through various synthetic transformations. One documented approach involves the reaction at other positions on the naphthalene (B1677914) ring system. For instance, the synthesis of 2-(Benzyloxy)-1-chloro-3-methoxynaphthalene has been reported, demonstrating that the core structure can be elaborated upon. thieme-connect.com This transformation highlights the possibility of introducing diverse substituents to build more complex derivatives. The reaction to form this benzyloxy derivative involves the functionalization of a dihydroxynaphthalene precursor, which is subsequently chlorinated and methylated to arrive at the target structure, showcasing a multi-step approach to achieving specific substitution patterns. thieme-connect.com
| Product | Starting Material Fragment | Reagents/Conditions | Yield | Reference |
| 2-(Benzyloxy)-1-chloro-3-methoxynaphthalene | 1,3-Dihydroxynaphthalene | Multi-step synthesis including benzylation, chlorination, and methylation | 60% (for a related step) | thieme-connect.com |
Formation of Naphthoquinone Derivatives from Naphthalene Precursors
The oxidation of naphthalene rings bearing electron-donating groups, such as methoxy (B1213986) substituents, is a standard method for the synthesis of naphthoquinones. mdpi.compreprints.orgontosight.ai Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this transformation under mild conditions. mdpi.compreprints.org The oxidation of this compound is expected to yield a chloro-methoxy-naphthoquinone derivative. The precise regiochemical outcome of the oxidation would depend on the specific reaction conditions and the directing effects of the existing substituents.
While the direct oxidation of this compound is not explicitly detailed in the surveyed literature, the synthesis of the isomeric 2-Chloro-3-methoxynaphthalene-1,4-dione has been successfully achieved. scielo.brscielo.br This was accomplished via the nucleophilic substitution of a methoxy group for a chloro group in 2,3-dichloro-1,4-naphthoquinone, as detailed in the table below. This result confirms the chemical stability of chloro-methoxy-naphthoquinone scaffolds, suggesting that they are viable synthetic targets from naphthalene precursors.
| Entry | Starting Material | Nucleophile | Solvent | Base | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2,3-Dichloro-1,4-naphthoquinone | Methanol (B129727) | Methanol | Et3N | 3 | 2-Chloro-3-methoxynaphthalene-1,4-dione | 81 |
Cycloaddition Reactions and Heterocycle Formation (e.g., 1,2,3-Triazoles via Click Chemistry)
The formation of heterocyclic systems, such as 1,2,3-triazoles, from the this compound backbone can be achieved using the principles of click chemistry. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient reaction for this purpose, joining an alkyne-functionalized molecule with an azide-functionalized one. peerj.combeilstein-journals.org
To utilize this chemistry, this compound must first be converted into a clickable derivative. A feasible synthetic strategy involves:
O-Demethylation: Cleavage of the methyl ether at the C3 position to yield 1-chloro-naphthalen-3-ol. This is a common transformation for aryl methyl ethers. thieme-connect.comresearchgate.net
Propargylation: Etherification of the resulting hydroxyl group with a propargyl halide (e.g., propargyl bromide) to install the terminal alkyne functionality, yielding 1-chloro-3-(prop-2-yn-1-yloxy)naphthalene.
CuAAC Reaction: The resulting alkyne can then be reacted with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst to furnish the desired 1,2,3-triazole-containing naphthalene derivatives. nih.govnih.gov
This modular approach allows for the synthesis of a large library of derivatives by simply varying the azide (B81097) component. The general applicability of CuAAC to naphthalene-based systems has been demonstrated, including on related naphthoquinone scaffolds. researchgate.net
| Step | Reaction Type | Proposed Transformation | Key Reagents |
|---|---|---|---|
| 1 | Demethylation | This compound → 1-Chloro-naphthalen-3-ol | BBr3 or HBr |
| 2 | Etherification | 1-Chloro-naphthalen-3-ol → 1-Chloro-3-(prop-2-yn-1-yloxy)naphthalene | Propargyl bromide, K2CO3 |
| 3 | Cycloaddition (CuAAC) | Alkyne Derivative + Benzyl Azide → Triazole Product | CuSO4·5H2O, Sodium Ascorbate |
Strategic Functionalization at Methoxy and Chloro Positions for Molecular Diversification
The two functional groups on the this compound ring offer distinct handles for molecular diversification.
Functionalization at the Chloro Position: The chlorine atom at the C1 position is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Heck (for C-C bond formation) couplings, are powerful tools for replacing the chloro group with a wide range of substituents. acs.org More recently, iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative for coupling aryl chlorides with organometallic reagents. researchgate.net These reactions enable the introduction of aryl, heteroaryl, alkyl, and amino groups, providing a direct path to significant molecular diversification.
Functionalization at the Methoxy Position: The methoxy group at the C3 position offers a different set of synthetic opportunities, primarily centered around its cleavage to a hydroxyl group. O-demethylation is a key strategic step, converting the relatively inert ether into a much more versatile phenol. thieme-connect.com This transformation can be accomplished with various reagents, including strong protic acids (HBr), Lewis acids (BBr₃), or specialized systems like ionic liquids. researchgate.net The resulting 1-chloro-naphthalen-3-ol is a valuable intermediate that can undergo a host of subsequent reactions, including:
Etherification: Reaction with alkyl halides to form new ethers.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Williamson Ether Synthesis: To attach more complex side chains, as seen in the synthesis of precursors for click chemistry (Section 6.3).
This dual reactivity allows for a programmed, stepwise functionalization of the naphthalene core, where one position can be modified while the other remains intact for a later transformation.
Structure-Reactivity Relationship Studies in Non-Biological Contexts
The chemical reactivity of this compound is governed by the interplay of the electronic effects of its two substituents. Understanding these effects is crucial for predicting the outcomes of chemical reactions. libretexts.org
Methoxy Group (-OCH₃): This group acts as a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via a +R (resonance) effect. It is ortho, para-directing.
Chloro Group (-Cl): This group is a deactivator for electrophilic aromatic substitution. While it can donate electron density weakly via resonance (+R), its strong -I (inductive) electron-withdrawing effect dominates. It is also ortho, para-directing.
Detailed studies on the related compound 1-methoxynaphthalene (B125815) have provided significant insight into these directing effects. researchgate.net For example, regioselective lithiation (a reaction sensitive to proton acidity and electronic stabilization) of 1-methoxynaphthalene can be directed to either the C2 position (under kinetic control) or the C8 position (under thermodynamic control). researchgate.net The presence of a C1-chloro group in the title compound would be expected to significantly influence this regioselectivity by increasing the acidity of the adjacent C2 and C8 protons through its inductive effect. Such structure-reactivity correlations, often explored through computational chemistry and kinetic studies, are fundamental to designing rational synthetic routes for complex naphthalene-based molecules. patonlab.comosti.gov
Advanced Applications in Organic Chemistry Methodology
Role as a Key Intermediate in Complex Organic Molecule Synthesis
1-chloro-3-methoxynaphthalene serves as a key intermediate in the synthesis of more complex organic molecules. The presence of both a chloro and a methoxy (B1213986) group on the naphthalene (B1677914) core allows for a variety of chemical transformations. The chloro group can be a site for nucleophilic substitution or can participate in cross-coupling reactions, while the methoxy group can influence the reactivity of the aromatic ring and can be cleaved to yield a hydroxyl group for further functionalization.
For instance, related methoxynaphthalene derivatives are utilized in the synthesis of compounds with significant biological activity. A notable example is the use of 6-methoxy-substituted naphthalenes as intermediates in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. The chloro-substituted methoxynaphthalene can be a precursor to various substituted naphthalenes. For example, a rhodium(II)-catalyzed reaction of a diazo compound with this compound can lead to the formation of functionalized halonaphthalenyl ethers. thieme-connect.com
The general synthetic utility is highlighted by the transformations possible with related compounds. For example, 1-methoxynaphthalene (B125815), a direct precursor, undergoes Friedel-Crafts acylation, which is a key step in building more complex structures. acs.org This reactivity suggests that this compound can also be a substrate for such reactions, with the existing substituents directing the position of acylation.
A summary of representative transformations involving the this compound core is presented below:
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Nucleophilic Aromatic Substitution | Amines, heat | Aminonaphthalenes | Synthesis of dyes, pharmaceuticals |
| Suzuki Coupling | Boronic acids, Pd catalyst, base | Aryl-substituted naphthalenes | Materials science, medicinal chemistry |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-Aryl naphthalenes | Organic electronics, pharmaceuticals |
| Ether Cleavage | BBr₃ or HBr | Chloronaphthols | Synthesis of bioactive compounds |
Catalytic Applications in Organic Transformations
The naphthalene framework, particularly when functionalized with electronically active groups like methoxy and chloro substituents, can play a role in catalysis.
While direct catalytic applications of this compound are not extensively documented, the broader class of methoxyarenes, including 1-methoxynaphthalene, has been shown to function as effective photoredox catalysts. oup.com These simple and readily available organic molecules can mediate electron transfer processes upon photoexcitation, driving a variety of chemical transformations under mild conditions. oup.com The presence of the chloro group in this compound would modulate the electronic properties of the naphthalene ring, potentially fine-tuning its redox potential and catalytic activity.
In the realm of homogeneous catalysis, rhodium(II) complexes are known to catalyze reactions with diazo compounds, and halonaphthalenes can be key substrates in these transformations to produce functionalized ethers and esters. thieme-connect.com For instance, the reaction of ethyl 2-diazo-3-oxobutanoate with a halonaphthalene in the presence of a Rh(II) catalyst can yield functionalized naphthalenyl ethers. thieme-connect.com
The stability and recyclability of catalysts are crucial for sustainable chemical processes. In studies involving naphthalene derivatives, catalyst stability has been a key focus. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) using a phosphotungstic acid catalyst in an ionic liquid, the catalytic system demonstrated good stability and could be recycled and reused multiple times without a significant loss of activity. bas.bg This suggests that catalytic systems developed for reactions involving this compound could also be designed for enhanced stability and recyclability, a key aspect of green chemistry. The surface chemistry of the support material has been shown to be a determining factor in the stability and oxidation state of single-atom catalysts, which is a relevant consideration for designing heterogeneous catalysts based on naphthalene derivatives. rsc.org
Utility in Heterogeneous and Homogeneous Catalysis
Development of Chemical Sensors and Probes (e.g., Fluorescence Chemosensors)
Naphthalene derivatives are excellent fluorophores and are frequently used as the signaling unit in fluorescent chemosensors. acs.orgsemanticscholar.org These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties upon binding. semanticscholar.orgacs.org The development of these sensors involves linking a binding site for the target analyte to the naphthalene fluorophore. semanticscholar.org
The photophysical properties of the naphthalene core, such as its absorption and emission wavelengths and quantum yield, are sensitive to the substituents on the ring. mdpi.comresearchgate.net The electron-donating methoxy group and the electron-withdrawing chloro group in this compound would influence its fluorescence characteristics. This tunability makes it a potential candidate for the development of new fluorescent probes. For example, a chemosensor for Fe³⁺ ions has been developed based on a 2,7-disubstituted naphthalene core, demonstrating the versatility of the naphthalene scaffold in sensor design. researchgate.net The general principle of a naphthalene-based fluorescent chemosensor is depicted below.
General Structure of a Naphthalene-Based Chemosensor
Upon binding of an analyte to the receptor, a conformational or electronic change is induced, which alters the fluorescence emission of the naphthalene fluorophore, leading to a detectable signal.
Contribution to the Design and Synthesis of Molecular Switches and Motors
Molecular switches and motors are molecules that can undergo reversible changes in their structure and properties upon stimulation by an external signal, such as light or a chemical stimulus. Naphthalene derivatives have been used as key components in the synthesis of these sophisticated molecular machines. acs.org The rigid naphthalene unit can serve as a stator or a rotor component in a molecular motor.
The synthesis of a molecular motor has been reported starting from 1-methoxynaphthalene. acs.org The synthesis involved a Friedel-Crafts acylation/Nazarov cyclization sequence to build the core structure of the motor. acs.org This demonstrates that the naphthalene scaffold is a viable platform for constructing these complex molecular architectures. The presence of the chloro and methoxy groups on this compound offers additional handles for synthetic modification, potentially allowing for the fine-tuning of the motor's properties or for its attachment to other molecular components or surfaces.
Photochemical Transformations and Photophysical Behavior
The photochemistry of halonaphthalenes and methoxynaphthalenes has been a subject of significant research. researchgate.netcdnsciencepub.com The absorption of UV light by these molecules can lead to a variety of photochemical reactions, including photosubstitution, photoreduction, and fragmentation. researchgate.netcdnsciencepub.com
The photolysis of chloronaphthalenes can proceed through a triplet state, leading to radical products such as naphthalene and binaphthyls. researchgate.netcdnsciencepub.com In the presence of nucleophilic solvents, photonucleophilic substitution can also occur. researchgate.net The presence of a methoxy group, an electron-donating substituent, can influence the photophysical properties of the naphthalene ring. mdpi.comresearchgate.net It can cause a bathochromic (red) shift in the absorption and fluorescence spectra and can also affect the excited-state reactivity. mdpi.comresearchgate.net
The photophysical properties of several naphthalene derivatives are summarized in the table below, illustrating the effect of substitution on their absorption and emission characteristics.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Naphthalene | 275, 286, 312 | 321, 335 | 0.23 |
| 1-Methoxynaphthalene | 290, 307, 322 | 325, 339 | 0.36 researchgate.net |
| 1-Chloronaphthalene (B1664548) | ~280, 290, 300 | ~320, 334 | ~0.06 |
Note: The data for 1-chloronaphthalene is approximated from general literature on halonaphthalenes. The photophysical properties of this compound are expected to be a composite of the effects of both substituents.
The study of the photochemistry of this compound is crucial for understanding its stability under UV irradiation and for harnessing its photochemical reactivity in synthetic applications or in the design of photoresponsive materials.
Photoinduced Electron Transfer (PET) Process Investigations
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor, or vice versa. Investigations into the PET capabilities of this compound often involve studying its behavior as either an electron donor or acceptor through fluorescence quenching experiments. The electronic nature of the naphthalene ring is modulated by the opposing effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, heavy-atom chloro group (-Cl).
Studies on related methoxynaphthalene compounds reveal their capacity to act as electron donors in exciplex formation. For instance, the fluorescence of 1-methoxynaphthalene is efficiently quenched by electron acceptors. oup.comrsc.org This quenching is often attributed to the formation of a charge-transfer stabilized complex, where the excited methoxynaphthalene donates an electron to the quencher. oup.com The rate of this electron transfer is influenced by the thermodynamics of the system, specifically the oxidation potential of the methoxynaphthalene and the reduction potential of the acceptor.
In systems involving related donor-acceptor dyads, such as 1-(4-chloro-phenyl)-3-(4-methoxy-naphthalen-1-yl)-propenone, the methoxynaphthalene moiety consistently serves as the electron donor. researchgate.netresearchgate.net Spectroscopic investigations of these systems show charge separation from the methoxynaphthalene to the acceptor upon photoexcitation. researchgate.netresearchgate.net The efficiency of PET processes can be regulated by factors like solvent polarity and the structural rigidity of the molecule. researchgate.net However, in some structurally rigid dyads, the charge separation and recombination rates have been observed to be surprisingly insensitive to the polarity of the environment. researchgate.netresearchgate.net
The fluorescence quenching of various naphthalene derivatives, including methoxynaphthalenes, has been systematically studied with different quenchers. The quenching rate constants (kq) provide insight into the efficiency of the PET process.
Table 1: Fluorescence Quenching Data for Related Naphthyl Compounds in Acetonitrile
| Fluorescer (Donor) | Quencher | Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 1-Methoxynaphthalene | Acetyl Chloride | 4.5 x 10⁸ | oup.com |
| 2-Methoxynaphthalene | Acetyl Chloride | 3.1 x 10⁹ | oup.com |
| 1-Cyanonaphthalene | Iodide Ion | - | rsc.org |
| 1-Methoxynaphthalene | Iodide Ion | - | rsc.org |
Data derived from studies on related compounds to illustrate typical PET rates.
The mechanism of fluorescence quenching for aromatic molecules by halide ions has been shown to depend on the Gibbs free energy (ΔG) of the electron-transfer reaction. rsc.org For reactions with negative ΔG values, an electron-transfer mechanism is dominant. For this compound, both intramolecular and intermolecular PET are plausible. The presence of the chlorine atom can also introduce a "heavy-atom effect," which can enhance intersystem crossing and compete with PET by quenching the singlet excited state.
Excited State Dynamics and Photoreactivity Studies
The excited-state dynamics of this compound are complex, governed by the interplay of fluorescence, intersystem crossing, internal conversion, and photochemical reactions. The primary photoreactivity observed for chloronaphthalenes involves the cleavage of the carbon-chlorine (C-Cl) bond. cdnsciencepub.com
Photolysis of 1-chloronaphthalene in various solvents results in products arising from dehalogenation and substitution. cdnsciencepub.com In methanol (B129727), for example, photolysis yields naphthalene and methoxynaphthalene, indicating that both reductive dechlorination and photosubstitution occur. cdnsciencepub.com The formation of these products is believed to proceed through a mechanism involving electron transfer rather than direct homolytic fission of the C-Cl bond. cdnsciencepub.com The presence of an electron-donating group like methoxy is known to influence the excited-state properties, such as lifetime and fluorescence quantum yield, which in turn affects photoreactivity.
The quantum yield for reactions of chloronaphthalenes is typically low. cdnsciencepub.com Benzophenone sensitization and oxygen quenching experiments on related compounds suggest the involvement of a singlet excited state in photosubstitution reactions. cdnsciencepub.com
Table 2: Photoproducts from Photolysis of 1-Chloronaphthalene in Methanol
| Product | Formation Pathway |
|---|---|
| Naphthalene | Reductive Dechlorination |
| Methoxynaphthalene | Photosubstitution |
| Binaphthyls | Arylation |
| Dichloronaphthalene | Further Chlorination |
This table is based on data for 1-chloronaphthalene and serves as a model for the expected photoreactivity of this compound. cdnsciencepub.com
The excited-state dynamics of radical anions of related aromatic systems have been investigated using advanced techniques like time-resolved photofragment depletion spectroscopy. nih.gov These studies reveal that upon photoexcitation, ultrafast internal conversion can be followed by chemical bond dissociation. nih.gov For this compound, excitation could lead to the formation of a radical anion, which then undergoes dissociation.
Furthermore, the excited state can be deactivated through non-radiative pathways. Fast charge transfer coupled with intersystem crossing to the triplet state can outcompete radiative decay (fluorescence). rsc.org The presence of the methoxy group in this compound would likely enhance its electron-donating character, influencing charge transfer dynamics, while the chloro-substituent provides a pathway for intersystem crossing and subsequent triplet state chemistry.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to Naphthalene (B1677914) Chemistry
1-Chloro-3-methoxynaphthalene is a distinct, disubstituted aromatic compound built upon the naphthalene scaffold. While specific research on this particular isomer is not extensively documented in mainstream literature, its chemical structure allows for a synthesis of its potential contributions based on the well-established chemistry of its constituent functional groups and related naphthalene derivatives.
The primary contribution of this compound to the field lies in its role as a potential chemical intermediate and building block. The naphthalene core is a privileged structure in medicinal chemistry and materials science. nih.govfrontiersin.org Isomers such as 1-chloro-2-methoxynaphthalene (B175985) have been utilized as precursors in the synthesis of significant pharmaceutical compounds like Naproxen. google.com By extension, this compound represents a valuable, yet likely underexplored, starting material for the synthesis of novel, complex organic molecules.
The compound's unique 1,3-substitution pattern, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group, establishes a specific electronic and steric environment on the naphthalene ring system. This arrangement is crucial for directing the regioselectivity of subsequent chemical transformations. The interplay between these two groups can be exploited to achieve selective functionalization at other positions on the ring, offering a pathway to a diverse range of polysubstituted naphthalene derivatives that might be difficult to access through other synthetic routes. nih.govrsc.org The established chemistry of related compounds suggests that this compound is a substrate ripe for exploration in transition-metal-catalyzed cross-coupling reactions and other modern synthetic methodologies.
Identification of Emerging Research Avenues and Unresolved Challenges
Despite the foundational importance of functionalized naphthalenes, this compound remains a compound with significant unresolved questions and emerging opportunities for research.
A significant unresolved area is the systematic investigation of its chemical reactivity. There is a clear need for comprehensive studies detailing how the unique electronic push-pull system of the chloro and methoxy groups governs its behavior in key organic reactions. Emerging research avenues include:
Electrophilic Aromatic Substitution: Mapping the regiochemical outcomes of nitration, halogenation, and Friedel-Crafts reactions to understand the directing effects of the existing substituents.
Metal-Catalyzed Cross-Coupling: Exploring Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the chloro-position to build molecular complexity and synthesize novel biaryl compounds, arylamines, and alkynylnaphthalenes.
Directed Ortho-Metalation: Investigating whether the methoxy group can direct lithiation to the C2 or C4 positions, providing a powerful tool for further, highly selective functionalization.
Furthermore, the potential applications of this compound are almost entirely unexplored. Given the broad utility of the naphthalene scaffold, dedicated research is needed to screen it as a precursor for new pharmaceuticals, agrochemicals, and advanced functional materials. nih.govfrontiersin.org
Outlook on Potential for Novel Methodological Advancements in Organic Synthesis and Materials Science
Looking forward, this compound stands as an ideal platform for the application and development of novel methodological advancements in chemical synthesis and materials science.
In the realm of organic synthesis, the compound could serve as a benchmark substrate for testing the limits of new catalytic systems. The development of ruthenium-catalyzed remote C–H functionalization, for instance, offers the tantalizing possibility of selectively activating and modifying the C5 or C8 positions of the unsubstituted ring, a notoriously difficult transformation. rsc.orgacs.org Similarly, applying modern palladium-on-carbon catalyzed C-H arylation techniques could provide a ligand-free, heterogeneous method for creating π-extended systems. rsc.org An exciting frontier would be to employ this compound in catalytic asymmetric dearomatization (CADA) reactions, which could convert this flat, aromatic molecule into complex, chiral, three-dimensional structures with potential high value in medicinal chemistry. rsc.org
For materials science, the electronic properties endowed by the chloro and methoxy substituents make this compound an intriguing building block for new organic electronic materials. By incorporating this unit into larger conjugated systems, such as polymers or precisely engineered cyclophanes, it may be possible to fine-tune properties like fluorescence, charge transport, and light absorption. acs.org The development of synthetic routes to polymerize or derivatize this compound could lead to novel materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The exploration of its utility as a monomer or a core structural unit is a key future direction that could bridge fundamental organic chemistry with applied materials innovation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1-Chloro-3-methoxynaphthalene?
- Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl and methoxy stretches). Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while elemental analysis validates empirical composition . For structural elucidation, compare data with NIST Standard Reference Database entries for similar naphthalene derivatives .
Q. How should researchers design a systematic review of toxicological data for chlorinated naphthalene derivatives?
- Methodological Answer : Follow the framework in Toxicological Profiles (ATSDR):
- Define inclusion criteria (species, exposure routes, health outcomes) using structured tables (e.g., Table B-1) .
- Use databases like PubMed, TOXCENTER, and NIH RePORTER with tailored query strings (Table B-2/B-3) .
- Prioritize peer-reviewed studies but include grey literature (e.g., government reports, theses) after expert review .
Q. What are common synthetic routes for introducing chloro and methoxy groups onto naphthalene frameworks?
- Methodological Answer :
- Chlorination : Use electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement of hydroxyl groups with SOCl₂ .
- Methoxylation : Employ Ullmann coupling or SN2 reactions with methoxide ions under anhydrous conditions .
- Monitor reactions via thin-layer chromatography (TLC) and purify using column chromatography .
Advanced Research Questions
Q. How can contradictions in toxicokinetic data for halogenated naphthalenes be resolved?
- Methodological Answer :
- Conduct a risk-of-bias assessment using standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design (randomization, blinding, outcome reporting) .
- Reconcile discrepancies by comparing species-specific metabolic pathways (e.g., cytochrome P450 isoforms in rodents vs. humans) .
- Use meta-analytical tools to assess heterogeneity in exposure durations and dosing regimens .
Q. What experimental models are suitable for studying cytochrome P450-mediated metabolism of this compound?
- Methodological Answer :
- In vitro models : Liver microsomes or recombinant CYP enzymes (e.g., CYP1A1/1A2) to identify metabolic intermediates via LC-MS .
- In silico models : Molecular docking simulations to predict binding affinities to CYP active sites .
- Validate findings using in vivo rodent models with knockout CYP isoforms to isolate metabolic pathways .
Q. How can environmental partitioning and degradation pathways of chloro-methoxy naphthalenes be assessed?
- Methodological Answer :
- Environmental fate studies : Use gas chromatography-mass spectrometry (GC-MS) to quantify air/water/soil partitioning coefficients (Kow, Koc) .
- Degradation analysis : Investigate photolytic degradation under UV light or microbial biodegradation in soil slurry reactors .
- Model long-term persistence using EPI Suite or other QSAR tools .
Methodological Notes
- Data Extraction : Customize data forms (Table C-2) to capture species, exposure routes, and endpoints systematically .
- Controlled Experiments : Ensure randomization and allocation concealment (Table C-7) to minimize bias in animal studies .
- Synthesis Optimization : Solvent selection (e.g., THF for polar reactions) and temperature control are critical for regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
